molecular formula C17H19ClN2O5S2 B10870616 Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B10870616
M. Wt: 430.9 g/mol
InChI Key: QKEGKLFNAGECFC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a piperazine ring linked to a methoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent in the presence of a base.

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the thiophene ring.

    Methoxyphenyl Addition: The final step involves the attachment of the methoxyphenyl group to the piperazine ring, typically through a coupling reaction using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in organic synthesis and materials science.

Biology

Biologically, the compound’s structure suggests potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, indicating possible applications in developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The sulfonyl group is known to enhance the bioactivity of many drugs.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring could facilitate binding to specific proteins, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • 5-chloro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-9H-xanthen-9-one hydrochloride

Uniqueness

Compared to similar compounds, Methyl 5-chloro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both a sulfonyl group and a piperazine ring is particularly noteworthy, as it suggests potential for diverse applications in drug design and materials science.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines

Properties

Molecular Formula

C17H19ClN2O5S2

Molecular Weight

430.9 g/mol

IUPAC Name

methyl 5-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C17H19ClN2O5S2/c1-24-13-6-4-3-5-12(13)19-7-9-20(10-8-19)27(22,23)14-11-15(18)26-16(14)17(21)25-2/h3-6,11H,7-10H2,1-2H3

InChI Key

QKEGKLFNAGECFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(SC(=C3)Cl)C(=O)OC

Origin of Product

United States

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